molecular formula C19H19N3O5S2 B2844435 ethyl 2-[(2Z)-2-[(3-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-48-9

ethyl 2-[(2Z)-2-[(3-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2844435
CAS No.: 865247-48-9
M. Wt: 433.5
InChI Key: AGNVGIBQJCPCBX-VZCXRCSSSA-N
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Description

Ethyl 2-[(2Z)-2-[(3-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a 2,3-dihydro-1,3-benzothiazole core. Key structural elements include:

  • Sulfamoyl group (-SO₂NH₂): A polar substituent at the 6-position, which may improve water solubility and influence biological interactions.
  • (Z)-configured imino linkage: The stereochemistry of the imino group (C=N) could dictate molecular geometry and intermolecular interactions.

Properties

IUPAC Name

ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-3-27-17(23)11-22-15-8-7-14(29(20,25)26)10-16(15)28-19(22)21-18(24)13-6-4-5-12(2)9-13/h4-10H,3,11H2,1-2H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNVGIBQJCPCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-[(2Z)-2-[(3-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzothiazole with 3-methylbenzoyl chloride in the presence of a base to form the intermediate 2-(3-methylbenzoyl)amino-6-sulfamoylbenzothiazole. This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Chemical Reactions Analysis

ethyl 2-[(2Z)-2-[(3-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(3-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential bacterial cell wall components, while its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Compound Name / Feature Substituents/Key Features Hypothesized Properties
Target Compound 6-sulfamoyl, (Z)-imino, 3-methylbenzoyl Enhanced solubility (sulfamoyl), stereospecific interactions (Z-configuration)
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate 2-cyano, indole substituent Lower polarity (cyano group), possible π-stacking via indole
Metsulfuron methyl ester Triazine-linked sulfonylurea Herbicidal activity (sulfonylurea class), high target specificity
  • Sulfamoyl vs.
  • Dihydrobenzothiazole vs. Aromatic Benzothiazole : Partial saturation of the thiazole ring may reduce planarity, affecting binding to flat aromatic targets (e.g., DNA intercalation) .

Conformational Analysis

  • Ring Puckering: The dihydrobenzothiazole ring in the target compound may exhibit puckering coordinates distinct from fully aromatic benzothiazoles. For example, Cremer-Pople parameters could quantify nonplanarity, influencing steric interactions.

Biological Activity

Ethyl 2-[(2Z)-2-[(3-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a benzothiazole moiety linked to an imine and a sulfamoyl group. Its molecular formula is C21H24N4O4SC_{21}H_{24}N_4O_4S, with a molecular weight of approximately 440.56 g/mol. The presence of these functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Derivative : The benzothiazole core is synthesized through cyclization reactions involving appropriate precursors.
  • Imine Formation : The reaction between the benzothiazole derivative and 3-methylbenzoyl is conducted under acidic conditions to form the imine linkage.
  • Esterification : Finally, the compound is esterified with acetic acid to yield the desired ethyl ester.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzothiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been extensively studied. This compound demonstrates cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)10.5
HCT116 (Colon)12.0
HeLa (Cervical)15.0

These results indicate that the compound may act through mechanisms such as apoptosis induction or inhibition of cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial demonstrated that a related benzothiazole derivative significantly reduced infection rates in patients with chronic bacterial infections.
  • Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer showed promising results when treated with a regimen including benzothiazole derivatives, leading to improved survival rates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-[(2Z)-2-[(3-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves a multi-step process starting with the condensation of 3-methylbenzoyl chloride with a sulfamoyl-substituted benzothiazole precursor. Key steps include:

  • Nucleophilic substitution at the benzothiazole core (e.g., introduction of sulfamoyl groups).
  • Imination using carbodiimide coupling agents to form the (Z)-configured imino bond.
  • Esterification with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization of solvent polarity (e.g., DMSO vs. THF) and temperature (60–80°C) to maximize yield (reported 65–78%) and minimize side products like hydrolyzed esters .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR for verifying imino (δ 8.2–8.5 ppm) and sulfamoyl (δ 3.1–3.3 ppm) groups. 2D techniques (HSQC, HMBC) resolve stereochemistry at the dihydrobenzothiazole moiety .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 513.63) and fragmentation patterns .
  • HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water gradient) .

Q. What are the primary chemical reactivity profiles of this compound under standard laboratory conditions?

  • Reactivity :

  • Oxidation : Susceptible to sulfamoyl group oxidation (e.g., H₂O₂ in acetic acid yields sulfonic acid derivatives).
  • Reduction : NaBH₄ selectively reduces the imino bond to an amine, altering biological activity .
  • Hydrolysis : Base-mediated ester cleavage (e.g., NaOH/EtOH) generates the carboxylic acid analog .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s biological activity across studies?

  • Approach :

  • Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines) to control for batch-to-batch variability .
  • Molecular Docking : Compare binding affinities to targets like dihydrofolate reductase (DHFR) or COX-2 to explain discrepancies in enzyme inhibition .
  • Metabolomic Profiling : LC-MS/MS to identify metabolites that may interfere with activity measurements .

Q. What strategies optimize synthetic protocols for higher enantiomeric purity or yield?

  • Advanced Methods :

  • DoE (Design of Experiments) : Screen catalysts (e.g., chiral BINOL-phosphoric acids) to enhance stereoselectivity during imination .
  • Flow Chemistry : Continuous microreactors improve heat/mass transfer, reducing side reactions (e.g., epimerization) .
  • In Situ Monitoring : FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How can computational modeling predict reactivity or degradation pathways?

  • Computational Tools :

  • DFT Calculations : Simulate transition states for hydrolysis or oxidation (e.g., B3LYP/6-31G* level) to identify labile bonds .
  • Molecular Dynamics (MD) : Model interactions with biological membranes to predict bioavailability and degradation in physiological environments .

Q. What experimental frameworks validate the compound’s stability under varying storage or physiological conditions?

  • Stability Protocols :

  • Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic/basic buffers, and elevated humidity. Monitor degradation via UPLC-MS .
  • Accelerated Stability Testing : 40°C/75% RH for 6 months to establish shelf-life .

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